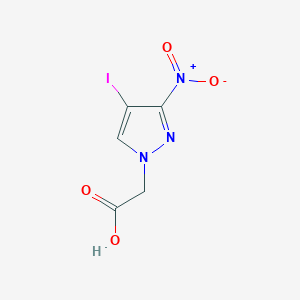

(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C5H4IN3O4 and a molecular weight of 297.01 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can undergo various chemical reactions. For example, 4-Iodopyrazole can undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .科学的研究の応用

Corrosion Inhibition

Pyrazoline derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical approaches, including potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrate the high inhibition efficiency of these compounds. They are shown to obey Langmuir adsorption isotherm, indicating their adsorption on the mild steel surface and providing insights into the mechanisms of corrosion inhibition (Lgaz et al., 2018). Further research highlighted the role of pyrazoline derivatives in enhancing mild steel resistance in hydrochloric acid, showcasing their efficiency at high temperatures and suggesting their utility in industrial applications (Lgaz et al., 2020).

Synthesis of Complex Molecules

Research on pyrazole derivatives includes the synthesis of complex molecules with potential biological activities. For instance, new 4-diazopyrazole derivatives were prepared and evaluated for their antiretroviral and antiproliferative effects, as well as for antimicrobial activities against various pathogens. Although they showed limited anti-HIV-1 and antimycotic activities, they displayed significant activity against tumor cell lines and bacteria, particularly gram-positive strains (Daidone et al., 1998).

Coordination Chemistry

In coordination chemistry, (pyrazol-1-yl)acetic acid derivatives have been explored for their ability to form complexes with lanthanides, which can have implications in f-element separations and the development of carboxyl-functionalized task-specific ionic liquids (TSILs). The study of lanthanide complexes offers insights into their coordination chemistry and potential applications in separation processes (Xiaoyan Chen et al., 2013).

将来の方向性

The future directions for “(4-iodo-3-nitro-1H-pyrazol-1-yl)acetic acid” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. Given the broad range of activities exhibited by pyrazole derivatives , there is potential for the development of new drugs that overcome current public health problems .

作用機序

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, show a broad range of biological activities . They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s known that the mechanism of action of pyrazole derivatives often involves their interaction with various enzymes and receptors in the body, leading to a wide range of biological effects .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple pathways may be affected .

Result of Action

Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

特性

IUPAC Name |

2-(4-iodo-3-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKHKODFCFMZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994370.png)